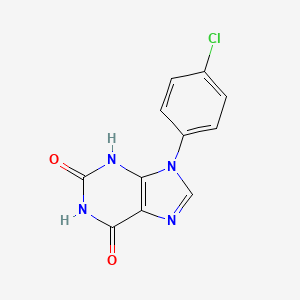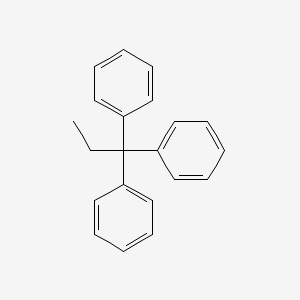
4-Oxo-n,n-dipropylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-n,n-dipropylpentanamide is an organic compound with the molecular formula C11H21NO2. It is characterized by the presence of a ketone group (4-oxo) and an amide group (n,n-dipropylpentanamide).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-n,n-dipropylpentanamide can be achieved through several methods. One common approach involves the amidation reaction of corresponding isobutyryl acetate and aniline in the absence of a catalyst or under the action of a trace amount of an organic base catalyst. The reaction is typically carried out by evaporating the alcohol generated during the reaction, followed by recycling the excess isobutyryl acetate to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. The use of green chemistry principles, such as avoiding low-boiling-point volatile toxic organic solvents, is emphasized to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-n,n-dipropylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides and ketones.
Aplicaciones Científicas De Investigación
4-Oxo-n,n-dipropylpentanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 4-Oxo-n,n-dipropylpentanamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate enzyme activity or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dipropylpropanamide: Similar in structure but lacks the ketone group.
4-Oxo-2-nonenal: Contains a similar oxo group but differs in the rest of the molecular structure
Uniqueness
Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for various research and industrial purposes .
Propiedades
Número CAS |
6942-21-8 |
|---|---|
Fórmula molecular |
C11H21NO2 |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
4-oxo-N,N-dipropylpentanamide |
InChI |
InChI=1S/C11H21NO2/c1-4-8-12(9-5-2)11(14)7-6-10(3)13/h4-9H2,1-3H3 |
Clave InChI |
VPIFAEQOPCLADY-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)

![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)


![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)
![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)



![(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid](/img/structure/B14002685.png)



